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molecular formula C12H14N2O3 B3057937 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- CAS No. 86499-19-6

1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-

Cat. No. B3057937
M. Wt: 234.25 g/mol
InChI Key: JTCTZPXAQOMDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04575503

Procedure details

A solution of 3-azido-1-benzyloxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (14.0 g, 0.04 mol) in ethanol (300 ml) was hydrogenated for 25 hours on a Parr shaker at 45 psi at room temperature using 5% Pd-C (2.0 g) as catalyst. The catalyst was filtered off and the solvent removed under reduced pressure. The residue was dissolved in water (500 ml) and the solution extracted with dichloromethane (2×400 ml). The aqueous solution was filtered, and evaporated under reduced pressure. Ethanol (50 ml) was added and the solution evaporated under reduced pressure. More ethanol (50 ml) was added, and the evaporation repeated. The residue was recrystallized from ethanol/ethyl acetate to give 3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, m.p. 147°-50°.
Name
3-azido-1-benzyloxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:10][CH2:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[N:6]([CH2:15][C:16]([O:18]CC2C=CC=CC=2)=[O:17])[C:5]1=[O:26])=[N+]=[N-]>C(O)C.[Pd]>[NH2:1][CH:4]1[CH2:10][CH2:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[N:6]([CH2:15][C:16]([OH:18])=[O:17])[C:5]1=[O:26]

Inputs

Step One
Name
3-azido-1-benzyloxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
Quantity
14 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC2=CC=CC=C2)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with dichloromethane (2×400 ml)
FILTRATION
Type
FILTRATION
Details
The aqueous solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (50 ml) was added
CUSTOM
Type
CUSTOM
Details
the solution evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
More ethanol (50 ml) was added
CUSTOM
Type
CUSTOM
Details
the evaporation
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1C(N(C2=C(CC1)C=CC=C2)CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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